molecular formula C25H23N3O3 B2966736 N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899946-95-3

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2966736
CAS No.: 899946-95-3
M. Wt: 413.477
InChI Key: KVJAYXLQDFEPLT-UHFFFAOYSA-N
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Description

  • The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenylethylamine and an appropriate leaving group on the dihydropyridazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates

  • Synthesis of Naphthalenyl-Dihydropyridazinone Core

    • The naphthalenyl group can be introduced through a Friedel-Crafts acylation reaction using naphthalene and an appropriate acyl chloride.
    • The resulting naphthalenyl ketone is then subjected to a cyclization reaction with hydrazine to form the dihydropyridazinone core.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group in the dihydropyridazinone moiety can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include halides (e.g., NaCl) and amines (e.g., NH3).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-[2-(2-methoxyphenyl)ethyl]-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can be compared with other similar compounds, such as:

    Naphthalenyl-Dihydropyridazinone Derivatives: These compounds share the naphthalenyl-dihydropyridazinone core but differ in the substituents attached to the core.

    Methoxyphenyl Derivatives: These compounds share the methoxyphenyl group but differ in the other functional groups attached to the molecule.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-31-23-12-5-3-8-19(23)15-16-26-24(29)17-28-25(30)14-13-22(27-28)21-11-6-9-18-7-2-4-10-20(18)21/h2-14H,15-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJAYXLQDFEPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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